molecular formula C9H7ClN2 B1591475 2-Chloroquinolin-6-amine CAS No. 238756-47-3

2-Chloroquinolin-6-amine

Cat. No. B1591475
M. Wt: 178.62 g/mol
InChI Key: JNHREQJNIDQTRH-UHFFFAOYSA-N
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Description

2-Chloroquinolin-6-amine is a compound with the molecular weight of 178.62 . It is also known by its IUPAC name, 2-chloro-6-quinolinamine .


Synthesis Analysis

Quinoline, the core structure of 2-Chloroquinolin-6-amine, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-6-amine is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-Chloroquinolin-6-amine, have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .


Physical And Chemical Properties Analysis

2-Chloroquinolin-6-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • 2-Chloroquinolin-6-amine is a type of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • Quinoline plays a major role in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery .
    • A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods .
  • Synthetic Organic Chemistry

    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Direct Carbonylation

    • The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed .
    • These methods are practical and quite meaningful for both scientific research and industrial applications .
    • With inert substrates (such as 2-aminodiphenyl derivatives) the reaction is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
  • Antimicrobial Activity

    • Most quinoline derivatives, including 2-Chloroquinolin-6-amine, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Anticancer Activity

    • Quinoline derivatives have been found to exhibit anticancer activity .
    • Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
    • This explains the wide occurrence of quinolones in bioactive natural products .
  • Antimalarial Activity

    • Quinoline derivatives, including 2-Chloroquinolin-6-amine, have been found to exhibit antimalarial activity .
    • They are used extensively in the treatment of malaria .
  • Antidepressant and Anticonvulsant Activity

    • Quinoline derivatives, including 2-Chloroquinolin-6-amine, have been found to exhibit antidepressant and anticonvulsant activity .
    • These compounds are used in the treatment of various neurological disorders .
  • Antiviral Activity

    • Quinoline derivatives are known to exhibit antiviral activity .
    • They are used in the treatment of various viral infections .
  • Anti-inflammatory and Antioxidant Activity

    • Quinoline derivatives have been found to exhibit anti-inflammatory and antioxidant activity .
    • They are used in the treatment of various inflammatory diseases and conditions associated with oxidative stress .

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential biological and pharmaceutical activities . Therefore, future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHREQJNIDQTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572845
Record name 2-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-6-amine

CAS RN

238756-47-3
Record name 2-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-6-nitro-quinoline (12.5 g, 59.9 mmol) and ammonium chloridel (9.78 g, 183 mmol) were suspended in ethanol (175 mL) and water (50 mL). The resulting mixture was heated to 60° C. and iron powder (15.06 g, 270 mmol) was added as a solid in portions. The reaction mixture was stirred at 60° C. for 2 hours. LC-MS at this point showed one major peak corresponding to desired product. The reaction mixture was then concentrated to remove the majority of ethanol, and the residue was diluted with ethyl acetate and filtered to remove brown solids. The filter cake was washed with ethyl acetate. The filtrate was then dried over MgSO4, filtered and concentrated to afford a brown solid. This material was adsorbed onto silica and purified via Biotage automated flash column chromatography, eluting with 10-100% ethyl acetate/heptane. Relevant fractions were pooled and concentrated to afford a creamy yellow soft fluffy solid, which was dried under high vacuum to provide 6.45 g (60% yield) of product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
15.06 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GR Naumiec, L Cai, S Lu… - European journal of …, 2017 - Wiley Online Library
… of free aryl amino groups in the quinuclidine- or DABCO-promoted radiofluorinations of 2-chloro-heteroarenes, we performed similar experiments on 2-chloroquinolin-6-amine (9) in the …
EH Tawfik, AA Fadda, NN Soliman… - Journal of Porphyrins …, 2019 - World Scientific
A new methodology for the synthesis of a new series of mesotetrakis[aryl]-21H,23H-porphyrin derivatives 5a–5d, 6a–6c, 7 and 8 is presented. Structures of new compounds were …
Number of citations: 6 www.worldscientific.com

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